molecular formula C14H14FNO2S B6012372 N-(2-fluorobenzyl)-4-methylbenzenesulfonamide

N-(2-fluorobenzyl)-4-methylbenzenesulfonamide

Cat. No. B6012372
M. Wt: 279.33 g/mol
InChI Key: NNPHSHRXGKSYJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Fluorobenzyl)-4-methylbenzenesulfonamide is a chemical compound with the molecular formula C8H10FNO2S . It has a molecular weight of 203.24 . The compound is also known by its IUPAC name, N-(2-fluorobenzyl)methanesulfonamide .


Physical And Chemical Properties Analysis

N-(2-Fluorobenzyl)-4-methylbenzenesulfonamide has a molecular weight of 203.24 . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume can be determined using various analytical techniques .

Scientific Research Applications

1. DNA Binding and Cleavage, Genotoxicity, and Anticancer Activity

N-(2-fluorobenzyl)-4-methylbenzenesulfonamide and related compounds have been studied for their effects on DNA. In a study examining mixed-ligand copper(II)-sulfonamide complexes, it was found that the N-sulfonamide derivative is significant in determining the interaction with DNA. These complexes showed potential in DNA binding, cleavage, and exhibited genotoxic and anticancer activities in both yeast and human tumor cells (González-Álvarez et al., 2013).

2. Crystal Structures and Intermolecular Interactions

The crystal structures of N-(2-fluorobenzyl)-4-methylbenzenesulfonamide and its derivatives have been investigated to understand their intermolecular interactions. These studies provide insights into how these molecules assemble in the solid state, which is crucial for understanding their potential applications in various fields, including material science and pharmacology (Suchetan et al., 2016).

3. Electrochemical and Spectroelectrochemical Properties

Research into novel metallophthalocyanines containing N-(2-fluorobenzyl)-4-methylbenzenesulfonamide has shed light on their electrochemical and spectroelectrochemical properties. These studies are important for developing new materials with potential applications in electronics and catalysis (Kantekin et al., 2015).

4. Synthesis and Structural Characterization

The synthesis and structural characterization of N-(2-fluorobenzyl)-4-methylbenzenesulfonamide derivatives have been extensively studied. These investigations provide crucial information on the chemical properties of these compounds, which is essential for developing new pharmaceuticals and industrial chemicals (Stenfors & Ngassa, 2020).

5. Antibacterial and Lipoxygenase Inhibition

Studies have been conducted on the antibacterial properties and lipoxygenase inhibition potential of N-(2-fluorobenzyl)-4-methylbenzenesulfonamide derivatives. These properties suggest potential applications in the development of new therapeutic agents for various diseases, including inflammatory ailments (Abbasi et al., 2017).

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2S/c1-11-6-8-13(9-7-11)19(17,18)16-10-12-4-2-3-5-14(12)15/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPHSHRXGKSYJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorobenzyl)-4-methylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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